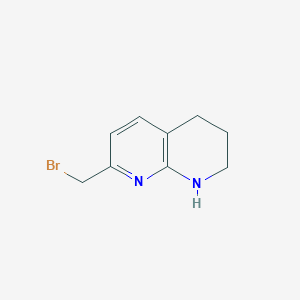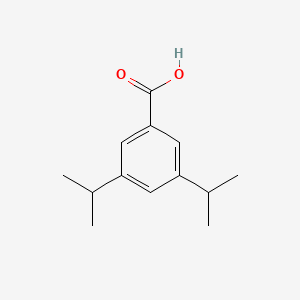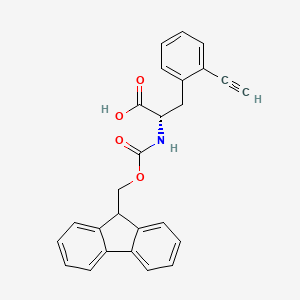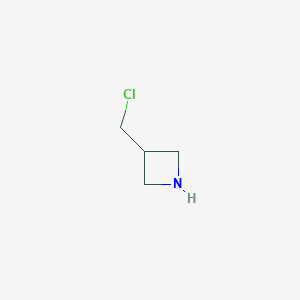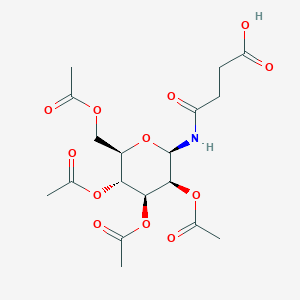![molecular formula C14H15F2NO2 B12835163 (3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxa-zol-5(6H)-one](/img/structure/B12835163.png)
(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxa-zol-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one is a complex organic compound featuring a difluoromethyl group, a benzyl group, and a tetrahydropyrrolo[2,1-b]oxazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one typically involves multiple steps:
Formation of the Tetrahydropyrrolo[2,1-b]oxazole Core: This step often involves the cyclization of an appropriate precursor, such as an amino alcohol, under acidic or basic conditions.
Introduction of the Difluoromethyl Group: Difluoromethylation can be achieved using reagents like difluoromethyl bromide or through radical difluoromethylation processes.
Benzylation: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the oxazole ring or the difluoromethyl group, potentially leading to the formation of tetrahydropyrrole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Tetrahydropyrrole derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, especially those containing fluorine, which is known to enhance biological activity.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism by which (3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the benzyl group can interact with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-Benzyl-7a-(trifluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(3R)-3-Benzyl-7a-(methyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in (3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C14H15F2NO2 |
|---|---|
Peso molecular |
267.27 g/mol |
Nombre IUPAC |
(3R)-3-benzyl-7a-(difluoromethyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one |
InChI |
InChI=1S/C14H15F2NO2/c15-13(16)14-7-6-12(18)17(14)11(9-19-14)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-,14?/m1/s1 |
Clave InChI |
RUELSUNAWHFPKK-YNODCEANSA-N |
SMILES isomérico |
C1CC2(N(C1=O)[C@@H](CO2)CC3=CC=CC=C3)C(F)F |
SMILES canónico |
C1CC2(N(C1=O)C(CO2)CC3=CC=CC=C3)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


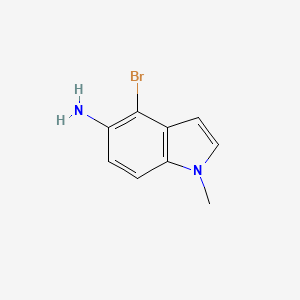
![2-[2-[2-(Diaminomethylideneamino)ethoxysulfonothioyl]ethyl]guanidine;dihydrobromide](/img/structure/B12835091.png)
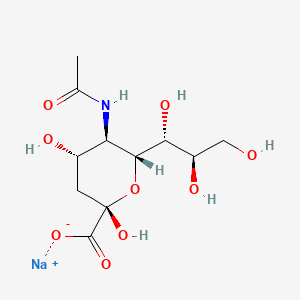

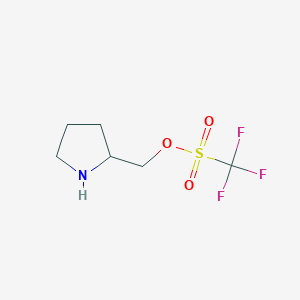
![1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12835104.png)

